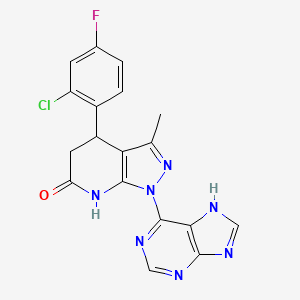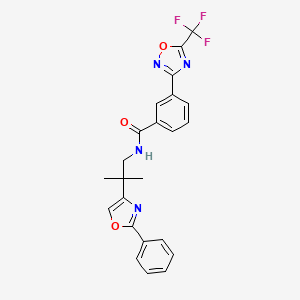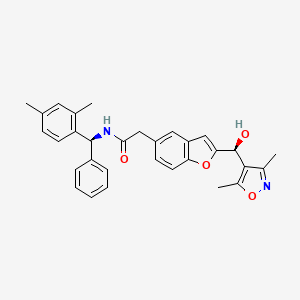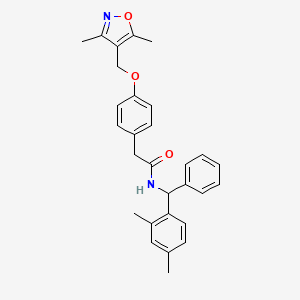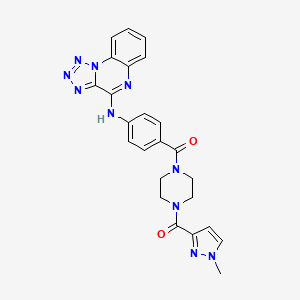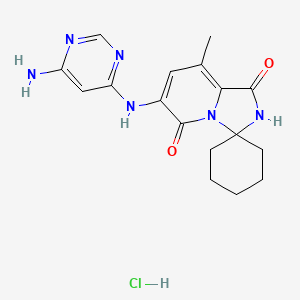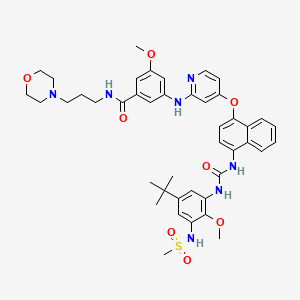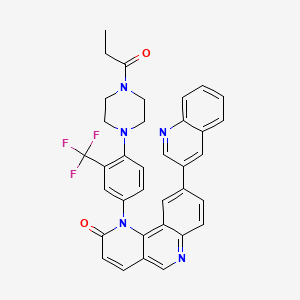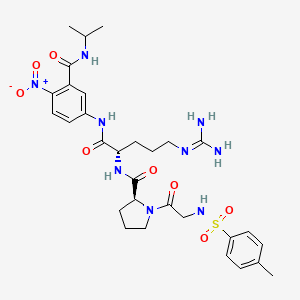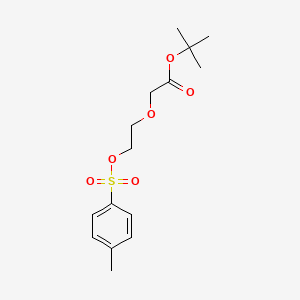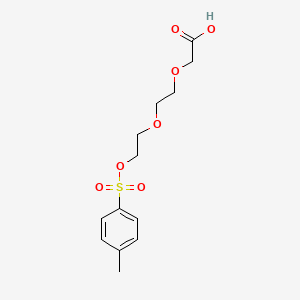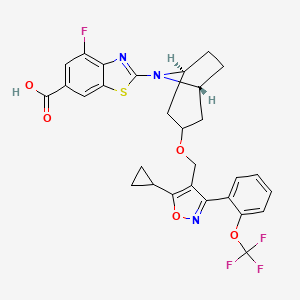
Tropifexor
Overview
Description
Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor. It was discovered by researchers from Novartis and the Genomics Institute of the Novartis Research Foundation. This compound is primarily being developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis .
Mechanism of Action
Target of Action
Tropifexor is an investigational drug that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism .
Mode of Action
As an FXR agonist, this compound binds to the FXR, activating it . This activation leads to the upregulation of FXR target genes, such as BSEP and SHP, and a down-regulation of CYP8B1 . The EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .
Biochemical Pathways
The activation of FXR by this compound influences several biochemical pathways. It increases the expression of enzymes responsible for bile acid detoxification and canalicular and basolateral bile acid efflux, while also inhibiting bile acid synthesis and basolateral bile acid uptake by hepatocytes . This modulation of gene expression affects bile acid transport and metabolism, as well as glucose and lipid metabolism .
Pharmacokinetics
It reaches a maximum blood concentration of 33.5 ng/ml with a median time to reach this concentration of 4 hours, and is eliminated with a plasma elimination half-life of 13.5 hours . This compound is predominantly eliminated via metabolism, with over 68% of the dose recovered as metabolites in excreta .
Result of Action
The activation of FXR by this compound results in several key biomarkers of Nonalcoholic Steatohepatitis (NASH) improving, including hepatic fat fraction, alanine aminotransferase, and body weight . In addition, this compound has been shown to prevent liver steatohepatitis and fibrosis by reducing oxidative stress and inflammatory injury .
Action Environment
The relative contribution of oxidation and glucuronidation to the metabolism of this compound is concentration-dependent. Glucuronidation is the predominant pathway at higher concentrations, while the oxidative process becomes more important at lower concentrations near the clinical exposure range . This suggests that the metabolic pathway of this compound can be influenced by the concentration of the drug in the body, which could be affected by factors such as dosage, frequency of administration, and individual metabolic rates.
Biochemical Analysis
Biochemical Properties
Tropifexor interacts with the farnesoid X receptor (FXR), acting as an agonist . It has been shown to upregulate the FXR target genes, BSEP and SHP, and down-regulate CYP8B1 . Its EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a 26–72% reduction in γ-glutamyltransferase (GGT) from baseline at 30- to 150-μg doses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR), acting as an agonist . The crystal structure of the FXR/Tropifexor complex has been determined at 2.7 Å resolution to explain the molecular mechanism of this compound bound to FXR-LBD .
Temporal Effects in Laboratory Settings
This compound has shown robust and dose-dependent reductions in hepatic fat and alanine aminotransferase compared to placebo at 12 weeks . Full 48-week biopsy data from the study are expected to provide more information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, higher doses of this compound (140 μg and 200 μg) resulted in improvements in several key biomarkers of NASH, including hepatic fat fraction, alanine aminotransferase, and body weight, with favorable safety after 12 weeks of treatment .
Metabolic Pathways
This compound is predominantly eliminated via metabolism with >68% of the dose recovered as metabolites in excreta . Oxidative metabolism is the major clearance pathway of this compound . Metabolites containing multiple oxidative modifications and combined oxidation and glucuronidation were also observed in human excreta .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the farnesoid X receptor (FXR) . Activation of FXR inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion, thereby protecting the liver from the harmful effects of bile accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells, where it interacts with the farnesoid X receptor (FXR) . This interaction influences the transcription of various genes in the liver, helping maintain cholesterol/bile acid balance, decrease hepatic gluconeogenesis, and alleviate certain liver diseases .
Preparation Methods
The synthesis of tropifexor involves several steps, starting with the preparation of the core structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety. The synthetic route typically involves the following steps:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.
Introduction of the isoxazole ring: This is achieved by reacting the benzothiazole derivative with an appropriate isoxazole precursor.
Cyclopropyl and trifluoromethoxy substitutions: These groups are introduced through specific substitution reactions to achieve the final structure of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Tropifexor undergoes several types of chemical reactions, including:
Oxidation: this compound is primarily cleared from the human body via oxidative metabolism.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, making it more water-soluble and facilitating its excretion.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and uridine diphosphate glucuronosyltransferase enzymes for glucuronidation. The major products formed from these reactions are oxidized and glucuronidated metabolites of this compound .
Scientific Research Applications
Tropifexor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Tropifexor is unique among farnesoid X receptor agonists due to its high potency and selectivity. Similar compounds include:
Obeticholic acid: Another farnesoid X receptor agonist used for the treatment of primary biliary cholangitis and nonalcoholic steatohepatitis.
Cilofexor: A nonsteroidal farnesoid X receptor agonist with similar applications in liver disease treatment.
This compound stands out due to its unique chemical structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety, contributing to its high potency and selectivity .
Properties
IUPAC Name |
2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOOGHLKSNNEK-JWTNVVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100225 | |
| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383816-29-2 | |
| Record name | Tropifexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPIFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)
